molecular formula C8H4ClN3O2S B3152132 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole CAS No. 72802-02-9

5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole

Cat. No. B3152132
CAS RN: 72802-02-9
M. Wt: 241.66 g/mol
InChI Key: SSDDIKIRKAFSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole” are not available, similar compounds such as indole derivatives have been synthesized and studied extensively .


Chemical Reactions Analysis

The chemical reactions involving “5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole” would depend on the specific conditions and reagents used. In general, nitrophenols, which are part of this compound, can undergo various reactions including electrophilic substitution .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various biological targets

Biochemical Pathways

Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole could potentially influence a range of biochemical pathways.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have shown significant biological activity against various targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole. It’s worth noting that similar compounds are widely used as important building blocks for the synthesis of dyes, drugs, explosives, and pesticides , suggesting that they may be stable under a variety of conditions.

properties

IUPAC Name

5-chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDDIKIRKAFSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258297
Record name 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72802-02-9
Record name 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72802-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.